molecular formula C15H18O6S3 B14447116 1,3,5-Tris[(ethenesulfonyl)methyl]benzene CAS No. 76749-45-6

1,3,5-Tris[(ethenesulfonyl)methyl]benzene

Cat. No.: B14447116
CAS No.: 76749-45-6
M. Wt: 390.5 g/mol
InChI Key: MUPAKLRCEUOTSL-UHFFFAOYSA-N
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Description

1,3,5-Tris[(ethenesulfonyl)methyl]benzene is a chemical compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[(ethenesulfonyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the ethenesulfonyl groups can yield corresponding sulfides.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3,5-Tris[(ethenesulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene involves its interaction with various molecular targets. The ethenesulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenesulfonyl groups.

    1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene.

    1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.

Uniqueness

This compound is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and potential applications compared to other trisubstituted benzenes. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

76749-45-6

Molecular Formula

C15H18O6S3

Molecular Weight

390.5 g/mol

IUPAC Name

1,3,5-tris(ethenylsulfonylmethyl)benzene

InChI

InChI=1S/C15H18O6S3/c1-4-22(16,17)10-13-7-14(11-23(18,19)5-2)9-15(8-13)12-24(20,21)6-3/h4-9H,1-3,10-12H2

InChI Key

MUPAKLRCEUOTSL-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC1=CC(=CC(=C1)CS(=O)(=O)C=C)CS(=O)(=O)C=C

Origin of Product

United States

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